N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEYTPLGYQEPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of ethylamine with 4-methyl-2-nitrobenzaldehyde in the presence of oxalic acid. The reaction proceeds through the formation of an oxalate intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and alcohols.
Substitution: Generation of halogenated compounds and esters.
Scientific Research Applications
N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and methyl group play crucial roles in its biological activity, influencing its binding affinity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Modifications and Miscibility
- Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate): Features ethyl end groups and a long flexible spacer.
- Compound 2 (Modified End Groups): Incorporates end groups resembling PHB’s repeat unit (hydroxyalkanoate-like chains) and a shorter spacer. This modification improves miscibility and ensures phase separation closer to PHB’s equilibrium melting temperature, resulting in a 15–20°C increase in crystallization temperature (Tc) at 0.5 wt% loading .
- N1-Ethyl-N2-(4-Methyl-2-Nitrophenyl)Oxalamide : The nitro and methyl substituents on the aromatic ring enhance hydrogen bonding and steric stability, leading to higher thermal resistance (melting point ~203°C) compared to Compound 1 (melting point ~147°C) .
Comparison with Traditional Nucleating Agents
Inorganic Agents (e.g., Boron Nitride)
- Efficiency : Effective at slow cooling rates (10°C/min) but fails at industrial rates (>30°C/min) due to poor miscibility with PHB melts .
- Thermal Stability : Higher melting points (>300°C) but cause inhomogeneous dispersion, limiting nucleation density .
Organic Agents (e.g., Cyanuric Acid, Uracil)
Structural and Functional Advantages of Oxalamides
- Hydrogen Bonding : The oxalamide core forms β-sheet-like structures via N–H···O bonds, stabilizing self-assembled nuclei prior to polymer crystallization .
- Tailorable Spacers : Adjusting spacer length (e.g., shorter in Compound 2) controls phase separation timing, aligning with polymer crystallization windows .
- End-Group Engineering : Mimicking polymer repeat units (e.g., PHB-like chains in Compound 2) enhances miscibility and reduces interfacial energy between nucleating agent and polymer .
Performance in Other Polymers
- Poly(lactic acid) (PLA) : Aromatic-end oxalamides (e.g., N1-(2-methoxybenzyl)-N2-ethyl derivatives) show high nucleation efficiency at 135°C isothermal conditions but require slow cooling (10°C/min) .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 0°C → RT | 65–75 | |
| Purification | SiO₂, EtOAc/Hex (1:3) | >95% purity |
Basic: How are key functional groups (e.g., nitro, oxalamide) analyzed to confirm structural integrity?
Answer:
- Nitro group : FT-IR spectroscopy detects NO₂ asymmetric stretching (~1520 cm⁻¹) . UV-Vis spectroscopy (λmax ~270 nm) quantifies electronic transitions .
- Oxalamide bond : ¹H NMR shows two distinct amide protons (δ 8.5–9.5 ppm), while ¹³C NMR confirms carbonyl carbons (~165 ppm) .
- Ethyl group : ¹H NMR triplet (δ 1.2 ppm, CH₃) and quartet (δ 3.4 ppm, CH₂) .
Advanced: What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?
Answer:
- Biochemical assays : Measure inhibition constants (Ki) against enzymes (e.g., kinases) using fluorescence polarization .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like RSK proteins .
- Cellular pathway analysis : Western blotting to assess downstream phosphorylation changes (e.g., MAPK/ERK pathways) .
Q. Table 2: Common Targets and Assays
| Target | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Kinases | Fluorescence polarization | Ki = 0.8 µM | |
| Receptors | SPR (surface plasmon resonance) | KD = 120 nM |
Advanced: How can researchers resolve contradictions in bioactivity data across different studies?
Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions .
- Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Meta-analysis : Compare datasets using tools like Prism to normalize for batch effects .
Advanced: What computational approaches optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM models assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- QSAR modeling : Relate structural features (e.g., nitro group position) to bioactivity using partial least squares regression .
- MD simulations : GROMACS evaluates stability in lipid bilayers to predict blood-brain barrier penetration .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Answer: Stability is assessed via:
- Forced degradation : Expose to HCl (0.1 M, 40°C) or NaOH (0.1 M, 60°C) for 24 hrs; monitor decomposition by HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C suggests thermal stability) .
Key finding : The oxalamide bond hydrolyzes at pH < 2, requiring enteric coating for oral delivery .
Advanced: What methodologies guide structure-activity relationship (SAR) studies for derivatives?
Answer:
- Scaffold modification : Replace the nitro group with cyano or sulfonamide; assess IC50 shifts in enzyme assays .
- Stereochemical analysis : Synthesize enantiomers via chiral HPLC; compare binding affinities .
- Fragment-based design : Use X-ray co-crystal structures to identify critical hydrogen-bonding residues .
Q. Table 3: SAR Trends
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Nitro → Cyano | 3-fold ↑ potency | |
| Ethyl → Propyl | 2-fold ↓ solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
